2-(Aminomethyl)butanedioic acid

Thermal Analysis Pre-formulation Characterization Stability Testing

Non-proteinogenic β2-amino acid with 1,4-dicarboxylate backbone and C2 aminomethyl substituent. Distinct from α-amino acids (e.g., aspartic acid) in enzymatic recognition and thermal decomposition—specifically, intramolecular γ-lactam cyclization upon heating. Essential scaffold for β-peptide foldamer design, enzyme substrate analog studies, and derivatization to ACL inhibitor libraries. Verify hydration state (monohydrate vs. anhydrous) and enantiomeric composition with vendor before ordering; racemate standard. Hydrochloride salt (CAS 70125-51-8) offers enhanced aqueous solubility for biochemical buffers.

Molecular Formula C5H9NO4
Molecular Weight 147.13 g/mol
Cat. No. B13298827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)butanedioic acid
Molecular FormulaC5H9NO4
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC(C(CN)C(=O)O)C(=O)O
InChIInChI=1S/C5H9NO4/c6-2-3(5(9)10)1-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)
InChIKeyQRRBOJUDIKPPLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminomethyl)butanedioic Acid: CAS 53874-24-1 Procurement and Technical Specifications Overview


2-(Aminomethyl)butanedioic acid (CAS: 53874-24-1; synonym: 2-(aminomethyl)succinic acid) is a non-proteinogenic β2-amino acid bearing a 1,4-dicarboxylate backbone with a primary aminomethyl substituent at the C2 position [1]. Its hydrochloride salt form (CAS: 70125-51-8; C5H10ClNO4; MW: 183.59) is commercially available from multiple vendors at purities ranging from 95% to ≥98% . The compound serves as both a substrate analog in enzyme kinetics studies and a chiral building block for peptide and heterocyclic synthesis, particularly where β-amino acid incorporation is sought [2].

Why 2-(Aminomethyl)butanedioic Acid Cannot Be Casually Replaced by Aspartic Acid, NMDA, or Other Dicarboxylate Analogs


Generic substitution among aminodicarboxylic acids fails due to this compound's distinctive thermal dehydration behavior upon characterization and its β2-amino acid backbone, which differs fundamentally from α-amino acids in both enzymatic recognition and cyclization potential. Unlike aspartic acid (2-aminobutanedioic acid) or N-methyl-D-aspartic acid (NMDA), which possess the amino group directly on the C2 α-carbon, 2-(aminomethyl)butanedioic acid places the amine on a pendant methylene carbon, creating a β-amino acid framework [1]. This positional shift alters the distance between the amino and carboxyl functionalities, leading to fundamentally different thermal decomposition pathways—specifically, intramolecular cyclization to a γ-lactam that is not available to α-amino dicarboxylates [2]. Procurement without verifying this specific scaffold or hydration state risks obtaining material with incorrect melting behavior, mischaracterized purity, or unanticipated reactivity in downstream applications.

Quantitative Comparative Evidence: 2-(Aminomethyl)butanedioic Acid versus Closest Analogs and In-Class Candidates


Thermal Dehydration and Cyclization Behavior: DSC Differentiation from Simple Aminodicarboxylates

2-(Aminomethyl)butanedioic acid exhibits a complex thermal decomposition pathway characterized by two sequential endothermic events prior to true melting: monohydrate dehydration followed by intramolecular cyclization to a γ-lactam with concomitant water loss [1]. This contrasts with α-amino dicarboxylates such as aspartic acid or NMDA, which do not undergo analogous lactam formation due to their different amine positioning [2]. The literature melting point values for this compound vary significantly across sources due to this hydrate-dependent behavior—DSC reveals that the apparent 'melting point' is in fact a decomposition event involving water loss [3].

Thermal Analysis Pre-formulation Characterization Stability Testing

Stereochemical Differentiation: (S)-Enantiomer versus Racemate in Chiral Synthesis Applications

The (S)-enantiomer of 2-(aminomethyl)butanedioic acid can be synthesized with defined absolute configuration via stereoselective alkylation of chiral oxazolidinone enolates followed by Curtius rearrangement [1]. This stereochemically defined product enables enantioselective incorporation into β-peptides and chiral ligands where racemic material would introduce undesirable stereochemical complexity [2]. In contrast, commercially available 2-(aminomethyl)butanedioic acid hydrochloride (CAS 70125-51-8) is typically supplied as the racemate unless otherwise specified . The absolute configuration of the (S)-enantiomer has been correlated crystallographically with (S)-1-phenylethylamine [3].

Asymmetric Synthesis Chiral Building Blocks β-Peptide Chemistry

ATP-Citrate Lyase Inhibitory Potential: β2-Amino Acid Scaffold versus 2-Substituted α-Hydroxy Analogs

While direct Ki values for 2-(aminomethyl)butanedioic acid against ATP-citrate lyase (ACL) have not been reported in the primary literature, the compound belongs to the broader class of 2-substituted butanedioic acids that have been systematically evaluated as ACL inhibitors [1]. The most potent 2-substituted analogs in this series (compounds 58, 68, 71, 74) exhibit reversible Ki values in the 1–3 μM range against isolated rat ACL enzyme [2]. The aminomethyl substituent provides a primary amine handle that is absent in simple alkyl or aryl 2-substituted analogs, enabling further derivatization via amide bond formation or reductive amination for structure-activity relationship (SAR) exploration . Direct head-to-head activity comparison between 2-(aminomethyl)butanedioic acid and these optimized leads is not available in the open literature.

Enzyme Inhibition Metabolic Disorders Hypolipidemic Agents

Procurement-Optimized Application Scenarios for 2-(Aminomethyl)butanedioic Acid


Thermal Stability Characterization and Reference Standard Preparation

Based on the documented thermal dehydration and cyclization behavior [1], this compound is particularly well-suited for laboratories developing analytical reference standards or conducting pre-formulation thermal stability assessments. Users requiring material with consistent hydration state should verify whether the supplied product is the monohydrate or anhydrous form, as DSC profiles differ significantly between these states and simple melting point determination yields unreliable characterization [2]. The hydrochloride salt (CAS 70125-51-8) may exhibit different thermal behavior than the free acid and should be characterized independently.

β-Peptide and Conformationally Constrained Peptidomimetic Synthesis

The β2-amino acid backbone of 2-(aminomethyl)butanedioic acid enables incorporation into β-peptides and peptidomimetics where α-amino acid substitution is structurally or functionally suboptimal [1]. The (S)-enantiomer, when stereoselectively synthesized, provides defined three-dimensional architecture for foldamer design and chiral ligand development [2]. Racemic material remains useful for methodology development and for applications where stereochemical outcome will be controlled at a later synthetic stage. Researchers should confirm enantiomeric composition with the vendor prior to procurement, as most commercial material is supplied as the racemate.

Scaffold for ATP-Citrate Lyase Inhibitor Derivatization Programs

This compound serves as a foundational scaffold for medicinal chemistry teams exploring novel ACL inhibitors for hypolipidemic intervention [1]. The aminomethyl substituent provides a primary amine that can be readily functionalized via amide coupling, sulfonamide formation, or reductive amination to generate focused compound libraries. Note that the parent compound has not been independently validated for ACL inhibitory activity; its value lies in the derivatizable handle and the established precedent for 2-substituted butanedioic acids as ACL inhibitors with Ki values in the 1–3 μM range [2].

Enzyme Kinetics Substrate Analog Studies

As a structural analog of endogenous dicarboxylate metabolites, 2-(aminomethyl)butanedioic acid can function as a substrate analog or potential competitive inhibitor in enzyme kinetics assays targeting amino acid and dicarboxylate metabolic pathways [1]. The hydrochloride salt form (CAS 70125-51-8) offers enhanced aqueous solubility for biochemical buffer systems. Users should independently validate the compound's activity in their specific enzyme system, as published quantitative activity data (Km, Ki, IC50) against specific targets remains sparse.

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